molecular formula C11H16ClN B8565143 (4-Chloro-phenyl)-(neopentyl)-amine

(4-Chloro-phenyl)-(neopentyl)-amine

Cat. No. B8565143
M. Wt: 197.70 g/mol
InChI Key: LBHFVLKDBLYKHM-UHFFFAOYSA-N
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Patent
US05770594

Procedure details

Pivalaldehyde (20.4 g, 236 mmol, 25.6 mL) was added to a solution of 4-chloroaniline (30.2 g, 236 mmol) in concentrated acetic acid (475 mL) at ambient temperature. After 1.5 hour, the reaction mixture was cooled to 0° C. and sodium borohydride (11.7 g, 307 mmol) was added portionwise over 15 minutes After stirring for 1 hour, the resulting mixture was diluted with water and extracted with ethyl acetate (3×). The combined organics were washed successively with water (3×), aqueous 2N sodium hydroxide (2×), saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give 47.2 g (99%) of the title compound as an off-white solid which was taken on crude to the next step.
Quantity
25.6 mL
Type
reactant
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
475 mL
Type
solvent
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]([CH3:5])([CH3:4])[CH3:3].[Cl:7][C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[CH:10][CH:9]=1.[BH4-].[Na+]>C(O)(=O)C.O>[Cl:7][C:8]1[CH:14]=[CH:13][C:11]([NH:12][CH2:1][C:2]([CH3:5])([CH3:4])[CH3:3])=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25.6 mL
Type
reactant
Smiles
C(C(C)(C)C)=O
Name
Quantity
30.2 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
475 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
11.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The combined organics were washed successively with water (3×), aqueous 2N sodium hydroxide (2×), saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NCC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 47.2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 101.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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